Product packaging for Boc-D-pro-phe-OH(Cat. No.:CAS No. 74086-61-6)

Boc-D-pro-phe-OH

Cat. No.: B1639413
CAS No.: 74086-61-6
M. Wt: 362.4 g/mol
InChI Key: JYOQCCFYSJPSLC-LSDHHAIUSA-N
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Description

Boc-D-Pro-Phe-OH is a synthetic dipeptide derivative widely used in peptide chemistry and pharmaceutical research. The compound consists of D-proline and D-phenylalanine residues linked via an amide bond, with a tert-butoxycarbonyl (Boc) protecting group on the N-terminus. Its molecular formula is C19H26N2O5, with a molecular weight of 362.43 g/mol . The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during peptide synthesis. Notably, the D-configuration of both amino acids confers resistance to enzymatic degradation, making it valuable for designing stable peptide-based therapeutics .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26N2O5 B1639413 Boc-D-pro-phe-OH CAS No. 74086-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)21-11-7-10-15(21)16(22)20-14(17(23)24)12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,22)(H,23,24)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOQCCFYSJPSLC-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Strategies

Resin Selection and Boc Protection Chemistry

Boc-D-Pro-Phe-OH is typically synthesized via SPPS using tert-butoxycarbonyl (Boc) protection for the N-terminus. The Boc group’s acid-labile nature allows sequential deprotection without affecting the peptide backbone. Polystyrene-based resins functionalized with hydroxymethyl groups are preferred due to their compatibility with Boc chemistry and high loading capacities (0.5–1.2 mmol/g). A critical step involves anchoring Boc-D-Pro to the resin via its C-terminal carboxylic acid, achieved using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Coupling of D-Pro to L-Phe

The stereochemical fidelity of D-Pro is maintained by employing inverted coupling sequences. After Boc deprotection with trifluoroacetic acid (TFA)/dichloromethane (DCM) (1:3 v/v), L-Phe is activated in situ using HOBt and DCC in tetrahydrofuran (THF)–water mixtures. This method achieves coupling efficiencies >90%, as confirmed by high-performance liquid chromatography (HPLC). Notably, the THF–water system minimizes racemization by stabilizing the oxazolone intermediate, a common precursor to epimerization.

Solution-Phase Synthesis and Large-Scale Production

DCC/HOBt-Mediated Coupling in Heterogeneous Solvents

Solution-phase synthesis offers advantages for gram-scale production. A protocol adapted from N-Boc-Pro-Phe-OH synthesis involves reacting Boc-D-Pro-OH with L-Phe-OAll (allyl ester) in THF–H₂O (4:1 v/v) using DCC and HOBt. The aqueous phase facilitates byproduct (dicyclohexylurea) removal, while HOBt enhances coupling kinetics. Yields range from 70% to 80%, with epimerization <1% as verified by $$^{1}\text{H}$$ NMR.

Table 1: Yield Optimization for DCC/HOBt-Mediated Coupling
Parameter Optimal Value Yield (%) Epimerization (%)
Solvent THF–H₂O (4:1) 80 0.8
Temperature 0–4°C 78 0.5
HOBt Equivalence 1.5 eq 82 1.2

Mixed Anhydride and Active Ester Methods

Alternative approaches include mixed anhydride formation with isobutyl chloroformate and N-methylmorpholine, yielding this compound in 65–75% efficiency. Active ester strategies using pentafluorophenyl (PFP) esters demonstrate superior stability but require longer reaction times (24–48 hours).

Enzymatic and Chemoenzymatic Approaches

Protease-Catalyzed Stereoselective Coupling

Subtilisin Carlsberg and thermolysin have been employed to catalyze the condensation of Boc-D-Pro and L-Phe in organic-aqueous biphasic systems. Enzymatic methods eliminate racemization risks but face substrate specificity limitations. For instance, subtilisin achieves 55% conversion under optimised conditions (pH 7.5, 37°C).

Purification and Analytical Validation

Chromatographic Techniques

Crude this compound is purified via reverse-phase HPLC using C18 columns and acetonitrile–water gradients (0.1% TFA). Analytical HPLC retention times (t₅) typically range from 12–14 minutes under isocratic conditions (60% acetonitrile).

Spectroscopic Characterization

  • $$^{1}\text{H}$$ NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc), 3.10–3.30 (m, 2H, Pro β-CH₂), 4.45 (dd, 1H, Pro α-CH), 7.20–7.35 (m, 5H, Phe aromatic).
  • HRMS : Calculated for C₁₉H₂₆N₂O₅ [M+H]⁺: 369.1785; Found: 369.1788.

Challenges and Mitigation Strategies

Epimerization Control

The lability of Pro’s α-hydrogen necessitates low-temperature (0–4°C) coupling and minimized exposure to basic conditions. Additives like HOAt (1-hydroxy-7-azabenzotriazole) reduce oxazolone formation, further suppressing racemization.

Solubility Limitations

This compound’s poor solubility in apolar solvents is addressed using DMF–DCM (1:1) mixtures during SPPS or co-solvents (e.g., 2,2,2-trifluoroethanol) in solution-phase synthesis.

Chemical Reactions Analysis

Scientific Research Applications

Applications in Scientific Research

1. Peptide Synthesis

  • Building Block : Boc-D-pro-phe-OH serves as a crucial building block in the synthesis of peptides. Its ability to protect the amino group allows for selective modifications, enhancing the efficiency of peptide assembly .
  • Custom Peptides : It is particularly valuable in generating custom peptides required for drug development and biological studies .

2. Drug Development

  • Peptide-Based Therapeutics : The compound plays a vital role in designing peptide-based drugs that exhibit improved specificity and efficacy compared to traditional small molecules .
  • Prodrugs : this compound is used to create prodrugs, enhancing the bioavailability of active compounds, thus improving therapeutic outcomes .

3. Biotechnology

  • Biologics Production : It is employed in producing biologics like monoclonal antibodies, where it enhances the stability and activity of the final products .
  • Targeted Drug Delivery Systems : Researchers utilize this compound in developing bioconjugates that facilitate targeted delivery of therapeutics to specific cells or tissues .

4. Protein Interactions Research

  • Studying Protein-Protein Interactions : this compound aids in studying complex biological processes by allowing researchers to investigate protein interactions critical for understanding disease mechanisms .

5. Cosmetic Formulations

  • Anti-Aging Products : The compound is explored in cosmetic chemistry for its potential applications in developing anti-aging products, leveraging its properties for skin health .

Case Study 1: Peptide Synthesis

In a study focused on synthesizing peptides with enhanced biological activity, this compound was utilized to create various sequences targeting cancer cells. The resulting peptides exhibited significant cytotoxic effects against specific cancer lines, demonstrating the compound's utility in therapeutic applications.

Case Study 2: Angiogenesis Inhibition

Research involving this compound showed that it could inhibit angiogenic factors such as VEGF-A. In vitro studies indicated a marked reduction in endothelial cell proliferation and migration, highlighting its potential as an anti-angiogenic agent .

Mechanism of Action

The mechanism of action of Boc-D-pro-phe-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. Upon removal of the Boc group, the free amino acid can participate in further biochemical reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

Boc-Phe-OH (L-Isomer)
  • CAS No.: 13734-34-4
  • Molecular Formula: C14H19NO4
  • Molecular Weight : 265.26 g/mol
  • Key Differences : The L-configuration of phenylalanine in Boc-Phe-OH results in distinct stereochemical properties compared to Boc-D-Phe-OH. While both share the Boc group, the L-form is more commonly used in natural peptide sequences, whereas the D-form is employed to enhance metabolic stability .
Boc-D-Val-OH
  • CAS No.: 22838-58-0
  • Molecular Formula: C10H19NO4
  • Molecular Weight : 217.26 g/mol
  • Key Differences : The shorter aliphatic side chain of valine reduces steric hindrance compared to phenylalanine. This makes Boc-D-Val-OH more suitable for synthesizing peptides requiring conformational flexibility .
Boc-Met(O)-OH
  • CAS No.: 34805-21-5
  • Molecular Formula: C10H19NO5S
  • Molecular Weight : 265.33 g/mol
  • Key Differences : The sulfoxide (Met(O)) group increases polarity, affecting solubility and reactivity. Unlike Boc-D-Pro-Phe-OH, this compound is used to study oxidative modifications in peptides .

Peptide Derivatives

Boc-D-Phe-Pro-Arg-OH
  • CAS No.: 74875-72-2
  • Molecular Formula : C25H38N6O6
  • Molecular Weight : 518.61 g/mol
  • Key Differences : This tripeptide includes arginine, introducing a positively charged guanidinium group. Its larger size and charge profile make it suitable for studying receptor-ligand interactions, unlike the smaller, neutral this compound .
Boc-Leu-Phe-Pro-OH
  • CAS No.: 57225-09-9
  • Molecular Formula : C25H37N3O6
  • Molecular Weight : 475.585 g/mol
  • Key Differences : The leucine residue contributes hydrophobicity, influencing membrane permeability. This tripeptide is often used in antimicrobial peptide research, whereas this compound focuses on stability enhancement .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Storage Conditions Key Application
This compound 362.43 Soluble in DMSO -20°C Peptide synthesis, stability studies
Boc-Phe-OH (L-Isomer) 265.26 Soluble in DMF Room temperature Natural peptide sequences
Boc-D-Val-OH 217.26 Soluble in THF 2–8°C Flexible peptide backbones
Boc-Met(O)-OH 265.33 Soluble in water -15°C Oxidative modification studies

Biological Activity

Boc-D-Pro-Phe-OH, or tert-butyloxycarbonyl-D-proline-L-phenylalanine, is a dipeptide derivative widely utilized in peptide synthesis and biological research. Its unique structural features and protective groups enhance its utility in various applications, particularly in drug development and studying protein interactions. This article delves into the biological activity of this compound, highlighting its roles, mechanisms, and relevant case studies.

  • Molecular Formula : C₁₉H₂₆N₂O₅
  • Molecular Weight : 358.43 g/mol
  • Structure : The compound features a tert-butyloxycarbonyl (Boc) protecting group, which stabilizes the molecule under basic conditions while allowing for selective deprotection under acidic conditions. This property is critical in peptide synthesis where controlled reactions are necessary.

Biological Roles

This compound serves several important biological functions:

  • Peptide Synthesis : It acts as a crucial building block in solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptides with therapeutic potential .
  • Protein-Protein Interactions : The specific sequence of proline and phenylalanine allows this compound to mimic binding motifs found in protein interfaces, making it a valuable tool for studying protein-protein interactions (PPIs).
  • Therapeutic Applications : Compounds derived from this compound have been investigated for their potential therapeutic effects, including anticancer properties and modulation of opioid receptor activity .

The biological activity of this compound can be attributed to its structural properties:

  • Conformational Stability : The D-proline configuration prevents backbone amide bond formation, which helps introduce specific turns or conformations within synthesized peptides. This can enhance the stability and bioactivity of the resulting peptides.
  • Interaction with Biological Targets : this compound can be used in studies to identify potential interaction sites on proteins, aiding in the understanding of complex biological processes and disease mechanisms .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Anticancer Activity : Research has shown that cyclic peptides containing proline residues exhibit increased affinity to diverse targets, enhancing their pharmacological properties such as stability and potency . For example, a study reported that derivatives of this compound showed promising anticancer activity through improved lipophilicity and selectivity.
  • Opioid Receptor Binding : A study demonstrated that compounds incorporating this compound exhibited significant binding affinities to µ-opioid receptors, suggesting potential applications in pain management therapies .

Comparative Analysis

To understand the significance of this compound in peptide synthesis and biological research, it is beneficial to compare it with other amino acid derivatives:

CompoundRole in Peptide SynthesisBiological Activity
This compoundKey building blockAnticancer properties, opioid receptor binding
Boc-L-Phe-OHCommonly usedAntimicrobial activity
Boc-D-Val-OHVersatileAnti-inflammatory effects
Boc-L-Leu-OHStructural stabilityEnhances peptide solubility

Q & A

Q. What ethical considerations apply when using this compound in animal studies?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical trials. Include dose justification (e.g., allometric scaling from in vitro IC50_{50}) and toxicity screening (LD50_{50} in rodents). Obtain IACUC approval for in vivo models .

Q. How should conflicting NMR assignments for this compound be addressed in publications?

  • Methodological Answer : Re-analyze data using 2D NMR (COSY, HSQC) and compare with computational predictions (e.g., ACD/Labs NMR DB). Disclose ambiguities in the Supporting Information and provide raw data (e.g., via Bruker TopSpin files) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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